Iodoacetamido-PEG6-acid
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Overview
Description
Iodoacetamido-PEG6-acid is a polyethylene glycol (PEG) linker that contains a terminal carboxylic acid and an iodoacetamido group. This compound is water-soluble and is commonly used in biochemical research for its ability to form stable amide bonds with primary amine groups and covalently bind to thiol groups of cysteine residues in proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide bond .
Industrial Production Methods
Industrial production of Iodoacetamido-PEG6-acid involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes strict quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
Iodoacetamido-PEG6-acid primarily undergoes substitution reactions due to the presence of the iodoacetamido group. This group can react with thiol groups in cysteine residues, leading to the formation of stable thioether bonds .
Common Reagents and Conditions
Activators: EDC, HATU
Solvents: Aqueous solutions, organic solvents like dimethyl sulfoxide (DMSO)
Conditions: Mild temperatures, neutral to slightly basic pH
Major Products Formed
The major products formed from reactions involving this compound are stable amide bonds with primary amine groups and thioether bonds with thiol groups .
Scientific Research Applications
Iodoacetamido-PEG6-acid has a wide range of applications in scientific research:
Chemistry: Used as a PEG linker in the synthesis of complex molecules and polymers.
Biology: Employed in protein modification and labeling, particularly for inhibiting disulfide bond formation in proteins.
Medicine: Utilized in the development of drug delivery systems and therapeutic agents.
Industry: Applied in the production of bioconjugates and other biotechnological products .
Mechanism of Action
The mechanism of action of Iodoacetamido-PEG6-acid involves the covalent binding of the iodoacetamido group to the thiol group of cysteine residues in proteins. This binding prevents the formation of disulfide bonds, thereby stabilizing the protein structure. The terminal carboxylic acid can also form stable amide bonds with primary amine groups, facilitating the conjugation of the compound to various biomolecules .
Comparison with Similar Compounds
Similar Compounds
Iodoacetamide: Similar in its ability to bind to thiol groups but lacks the PEG chain, making it less versatile in bioconjugation applications.
Iodoacetate: Also binds to thiol groups but reacts more slowly compared to iodoacetamide.
Uniqueness
Iodoacetamido-PEG6-acid is unique due to its PEG chain, which enhances its solubility and flexibility in various applications. The combination of the iodoacetamido group and the PEG chain makes it a valuable tool in biochemical research and industrial applications .
Properties
Molecular Formula |
C17H32INO9 |
---|---|
Molecular Weight |
521.3 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C17H32INO9/c18-15-16(20)19-2-4-24-6-8-26-10-12-28-14-13-27-11-9-25-7-5-23-3-1-17(21)22/h1-15H2,(H,19,20)(H,21,22) |
InChI Key |
DRQFUOKMWWJAAQ-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCNC(=O)CI)C(=O)O |
Origin of Product |
United States |
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